

Investigating the STING Pathway with H-151: An In-depth Technical Guide

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Compound of Interest

Compound Name:	H-151
CAS No.:	941987-60-6
Cat. No.:	B1672577

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of utilizing **H-151**, a potent and selective inhibitor, for investigating the Stimulator of Interferon Genes (STING) pathway. This document outlines the mechanism of action of **H-151**, presents quantitative data on its inhibitory activity, and offers detailed experimental protocols for its application in research settings.

Introduction to the STING Pathway and H-151

The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells.[1] Upon activation, STING triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, thereby mounting an immune response.[1] Dysregulation of the STING pathway has been implicated in a variety of autoimmune diseases and cancer, making it a compelling target for therapeutic intervention.[1][2]

H-151 is a small-molecule inhibitor that potently, selectively, and irreversibly antagonizes STING activity.[3][4] It functions by covalently binding to a specific cysteine residue (Cys91) in the transmembrane domain of both human and murine STING.[3][5] This modification blocks the essential processes of STING palmitoylation and clustering, which are necessary for the activation of downstream signaling molecules like TBK1 and the subsequent production of type I interferons.[3][5][6] **H-151** has demonstrated efficacy in reducing STING-mediated inflammation in both in vitro and in vivo models.[3][6]

Quantitative Analysis of H-151 Inhibition

The inhibitory potency of **H-151** has been quantified across various cell types and experimental conditions. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of its effectiveness.

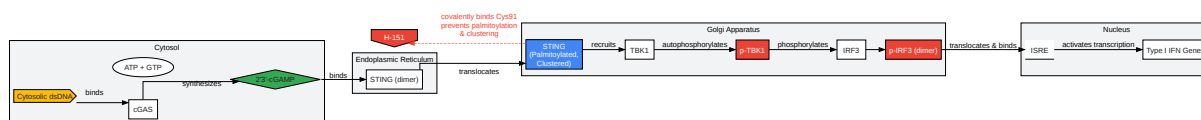
Cell Line/System	Species	STING Variant	Assay Readout	IC50 Value	Reference
293T-hSTING	Human	Wild-Type	IFN- β Expression	1.04 μ M	[2]
293T-mSTING	Murine	Wild-Type	IFN- β Expression	0.82 μ M	[2]
MEFs	Murine	Wild-Type	Ifnb Expression	138 nM	[7]
BMDMs	Murine	Wild-Type	Ifnb Expression	109.6 nM	[7]
HFFs	Human	Wild-Type	Ifnb Expression	134.4 nM	[7]
MEFs	Murine	Wild-Type	IFN- β & CXCL10 Secretion	~100 nM	[7]
THP-1	Human	Wild-Type	IRF/NF- κ B Activation	-	[2]

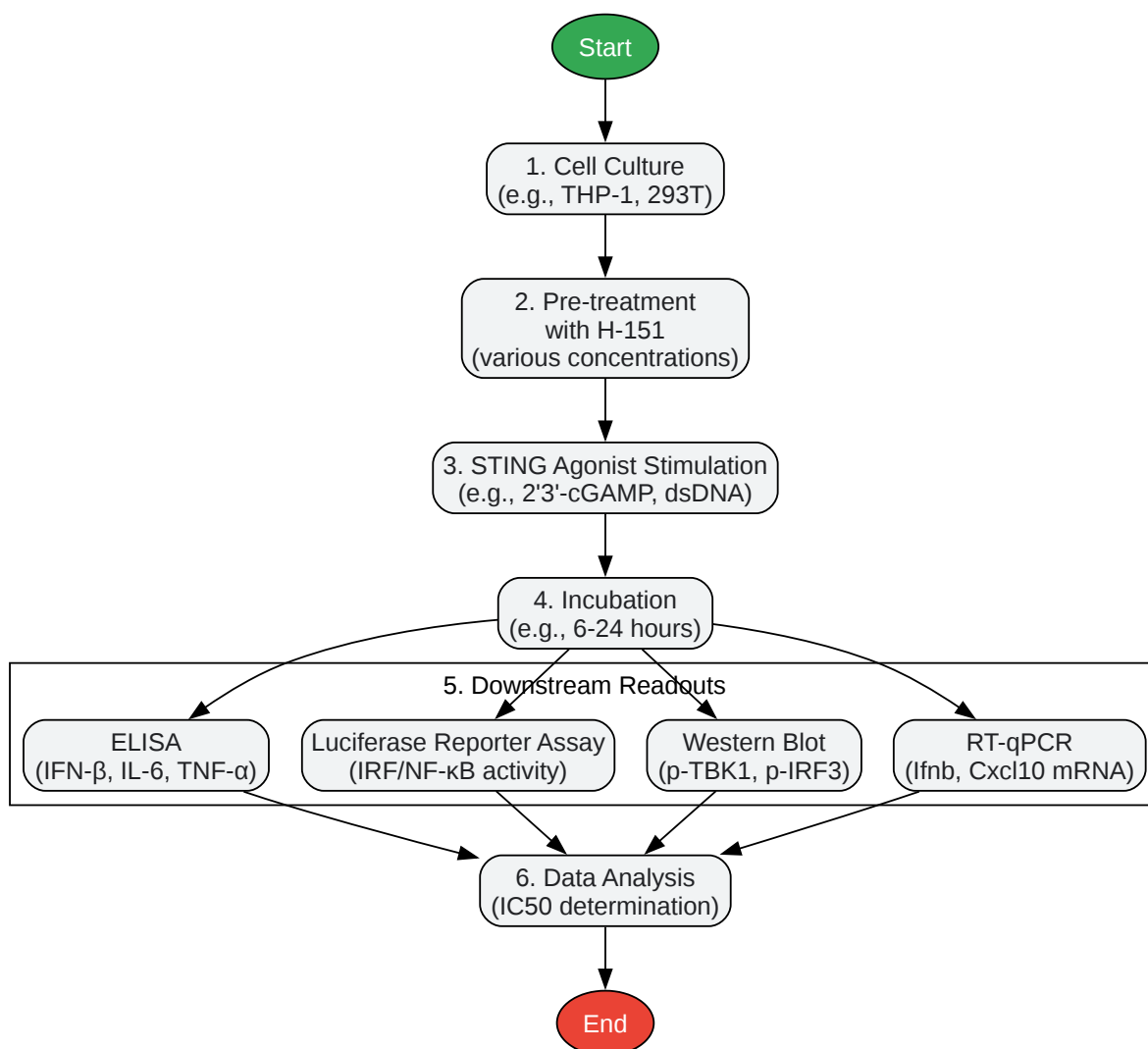
Note: IC50 values can vary depending on the specific experimental conditions, including the agonist concentration, cell type, and assay readout.

Signaling Pathways and Experimental Workflows

The STING Signaling Pathway and H-151's Mechanism of Action

The following diagram illustrates the canonical STING signaling pathway and the point of intervention for **H-151**.





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